molecular formula C19H18N4O2S B4764079 13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

Cat. No.: B4764079
M. Wt: 366.4 g/mol
InChI Key: VCIDWZUQAHCFLF-SXGWCWSVSA-N
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Description

“13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE” is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE” typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the methylidene group, and the construction of the tetracyclic core. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, it may serve as a probe for studying biochemical pathways or as a ligand for binding to specific proteins or enzymes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic structures with pyrazole rings and various functional groups. Examples might include:

  • Compounds with different substituents on the pyrazole ring.
  • Tetracyclic compounds with different heteroatoms (e.g., nitrogen, sulfur, oxygen).

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(13Z)-13-[(2,5-dimethylpyrazol-3-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-11-8-12(22(3)21-11)9-16-17(24)23-14-10-19(2,20-18(23)26-16)25-15-7-5-4-6-13(14)15/h4-9,14H,10H2,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIDWZUQAHCFLF-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 2
13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 3
13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 4
13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 5
13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE
Reactant of Route 6
13-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-9-METHYL-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAEN-14-ONE

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